![molecular formula C16H21ClN4O2 B142368 Itasetron hydrochloride CAS No. 127618-28-4](/img/structure/B142368.png)
Itasetron hydrochloride
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Overview
Description
Itasetron hydrochloride is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It is widely used in scientific research to investigate the role of serotonin receptors in various physiological and pathological processes.
Mechanism of Action
Itasetron hydrochloride acts as a competitive antagonist of serotonin 5-HT3 receptors. It binds to the receptor site and prevents serotonin from binding, thereby blocking the downstream signaling pathways. This leads to a reduction in the release of neurotransmitters such as dopamine, acetylcholine, and noradrenaline, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the release of neurotransmitters such as dopamine, acetylcholine, and noradrenaline, which are involved in various physiological and pathological processes. It can also reduce the activity of the sympathetic nervous system, which is involved in the regulation of heart rate, blood pressure, and respiration. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of Itasetron hydrochloride is its high selectivity for serotonin 5-HT3 receptors. This allows researchers to investigate the specific role of these receptors in various physiological and pathological processes. Additionally, this compound has a relatively long half-life, which allows for sustained receptor blockade. However, this compound has some limitations for lab experiments. It can have off-target effects on other receptors, which can complicate the interpretation of results. Additionally, this compound can be difficult to dissolve in some solvents, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of Itasetron hydrochloride in scientific research. One area of interest is the investigation of the role of serotonin 5-HT3 receptors in the regulation of appetite and metabolism. Another area of interest is the investigation of the role of serotonin 5-HT3 receptors in the regulation of pain and inflammation. Additionally, this compound could be used in combination with other drugs to investigate potential synergistic effects. Finally, this compound could be used in studies related to the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research related to the role of serotonin 5-HT3 receptors in various physiological and pathological processes. Its high selectivity for these receptors, long half-life, and anti-inflammatory and antioxidant properties make it a useful compound for investigating the underlying mechanisms of various diseases. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesis Methods
Itasetron hydrochloride can be synthesized by reacting 1-(2-methoxyphenyl) piperazine with 1-chloro-3-(1-naphthyloxy) propane in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol.
Scientific Research Applications
Itasetron hydrochloride is primarily used in scientific research to investigate the role of serotonin 5-HT3 receptors in various physiological and pathological processes. It is commonly used in studies related to nausea and vomiting, anxiety, depression, and pain. It is also used in studies related to the central nervous system, cardiovascular system, and gastrointestinal system.
properties
CAS RN |
127618-28-4 |
---|---|
Molecular Formula |
C16H21ClN4O2 |
Molecular Weight |
336.81 g/mol |
IUPAC Name |
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H20N4O2.ClH/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22;/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22);1H/t10?,11-,12+; |
InChI Key |
RWXRJSRJIITQAK-UHFFFAOYSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |
SMILES |
CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |
Related CAS |
123258-84-4 (Parent) |
synonyms |
(endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide DAU 6215 DAU-6215 itasetron itasetron hydrochloride N-(8-methyl-8-azabicyclo (3.2.1.)oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide U 98079A U-98079A |
Origin of Product |
United States |
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